2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
Brand Name:
Vulcanchem
CAS No.:
7392-74-7
VCID:
VC0017292
InChI:
InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
SMILES:
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C27H22O8
Molecular Weight:
474.5 g/mol
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
CAS No.: 7392-74-7
Reference Standards
VCID: VC0017292
Molecular Formula: C27H22O8
Molecular Weight: 474.5 g/mol
CAS No. | 7392-74-7 |
---|---|
Product Name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone |
Molecular Formula | C27H22O8 |
Molecular Weight | 474.5 g/mol |
IUPAC Name | [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 |
Standard InChIKey | KOELERLPRQKGLG-VHFRWLAGSA-N |
Isomeric SMILES | C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES | CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES | CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synonyms | 2-C-Methyl-D-ribonic Acid γ-Lactone 2,3,5-Tribenzoate; |
PubChem Compound | 14727490 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume